molecular formula C16H25BN2O6 B12986526 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid

Cat. No.: B12986526
M. Wt: 352.2 g/mol
InChI Key: OLHUPXIXFDSXGK-UHFFFAOYSA-N
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Description

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid (CAS: 1233693-22-5) is a boronic acid derivative featuring two tert-butoxycarbonyl (Boc) protective groups on the amino substituents of the phenyl ring. Its molecular formula is C₁₉H₂₈BN₂O₆, with a molecular weight of 352.19 g/mol . The Boc groups serve as protective moieties, shielding the amino functionalities during synthetic processes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . This compound is particularly relevant in organic synthesis for constructing complex molecules, where selective deprotection of the Boc groups can enable subsequent functionalization. However, commercial availability has been discontinued, as noted in supplier catalogs .

Properties

Molecular Formula

C16H25BN2O6

Molecular Weight

352.2 g/mol

IUPAC Name

[3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

InChI

InChI=1S/C16H25BN2O6/c1-15(2,3)24-13(20)18-11-8-7-10(17(22)23)9-12(11)19-14(21)25-16(4,5)6/h7-9,22-23H,1-6H3,(H,18,20)(H,19,21)

InChI Key

OLHUPXIXFDSXGK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-diaminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily related to its boronic acid functionality. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Electronic Effects of Substituents

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (CF₃)-Substituted Derivatives: Compounds like 3,5-bis(trifluoromethyl)phenylboronic acid (C₈H₅BF₆O₂) exhibit enhanced reactivity in cross-coupling due to the strong electron-withdrawing nature of CF₃ groups, which activate the boronic acid for nucleophilic attack .
  • Halogen-Substituted Derivatives :
    4-Chloro- and 3,4-dichlorophenylboronic acids demonstrate higher reactivity than Boc-protected analogs, as halogens are stronger electron-withdrawing groups. However, they lack the protective functionality necessary for multi-step syntheses .
  • Methoxy-Substituted Derivatives :
    2,4-Dimethoxyphenylboronic acid (C₈H₁₁BO₄) features electron-donating methoxy groups, reducing boronic acid reactivity but improving solubility in polar solvents. This contrasts with the Boc-protected compound, which has lower aqueous solubility due to its hydrophobic tert-butyl groups .
Steric Considerations

The dual Boc groups in 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid create steric hindrance, limiting its utility in reactions requiring rapid transmetallation (e.g., couplings with sterically hindered aryl halides). For example, 3,4-dimethylphenylboronic acid (C₈H₁₁BO₂), with smaller methyl substituents, exhibits faster coupling rates in Suzuki reactions .

Suzuki-Miyaura Cross-Coupling

While 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is theoretically applicable in Suzuki reactions, its steric bulk and protective groups make it less reactive than simpler derivatives like phenylboronic acid (unsubstituted) or 4-pyridineboronic acid . However, its Boc groups allow for post-coupling deprotection, enabling sequential functionalization—a feature absent in non-protected analogs .

Drug Delivery Systems

Phenylboronic acids are employed in nanocarriers for their diol-responsive binding (e.g., glucose). Derivatives like 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid may offer reduced toxicity compared to unsubstituted phenylboronic acids, which can react with cell-surface carbohydrates and induce inflammation . The Boc groups could further enable pH-responsive release in acidic tumor microenvironments upon deprotection .

Physical and Chemical Properties

Property 3,4-Bis(tert-butoxycarbonylamino)phenylboronic Acid 3,4-Dimethylphenylboronic Acid 3,5-Bis(trifluoromethyl)phenylboronic Acid
Molecular Weight (g/mol) 352.19 149.98 257.93
Melting Point (°C) Not reported 118–121 Not reported
Solubility Low in water; high in organic solvents Moderate in polar solvents Low in water; high in DCM/THF
Key Functional Groups Two Boc-amino groups Two methyl groups Two CF₃ groups

Biological Activity

3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid (C16H25BN2O6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups on a phenylboronic acid core. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and is crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H25BN2O6
Molecular Weight334.29 g/mol
IUPAC Name3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid
CAS Number68785692

The biological activity of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily attributed to its boronic acid moiety. This group allows the compound to interact with various biological targets, including enzymes and receptors. For example, boronic acids can inhibit proteolytic enzymes by forming stable complexes with their active sites.

Anticancer Activity

Research has demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the activity of several phenylboronic acids, including derivatives similar to 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid, using MTT assays across multiple cancer types.

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acidA2780 (Ovarian)15
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)8
Simple phenylboronic acidMCF-7 (Breast)>200

The results indicate that 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid exhibits moderate potency against ovarian cancer cells, suggesting further investigation into its mechanisms and analogs could yield more effective agents.

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. The mechanism often involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics. In vitro studies have shown that certain boronic acids can effectively inhibit these enzymes.

Table 2: Antibacterial Efficacy Against Resistant Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acidE. coli (resistant)0.5
Other boronic acidsS. aureus (resistant)0.1

The data suggest that this compound possesses significant antibacterial activity against resistant strains, highlighting its potential utility in treating infections caused by drug-resistant bacteria.

Antiviral Activity

Boronic acids have been explored for their antiviral properties as well. Specifically, they have shown promise in inhibiting viral proteases essential for viral replication. A study reported the synthesis and evaluation of phenylboronic acid derivatives as HIV-1 protease inhibitors.

Case Study: HIV-1 Protease Inhibition

In a recent study focusing on HIV-1 protease inhibitors containing boronic acids, it was found that compounds similar to 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid could effectively inhibit the enzyme's activity in vitro.

  • Synthesis : The compound was synthesized through a multi-step process involving protection of amines and subsequent coupling reactions.
  • Biological Evaluation : The synthesized inhibitors were tested using enzymatic assays to determine their IC50 values against HIV-1 protease.

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